2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone
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Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides .Scientific Research Applications
Carbon Dioxide Capture and Environmental Applications
A series of studies have focused on the utilization of piperazine and related compounds in carbon dioxide (CO2) capture processes. Piperazine, when combined with 2-amino-2-methyl-1-propanol (AMP), has been characterized for CO2 capture through amine scrubbing, demonstrating advantages such as low viscosity and high CO2 absorption rates (Han Li et al., 2013, Energy Procedia). Furthermore, concentrated aqueous piperazine solutions have shown remarkable resistance to thermal degradation and oxidation, which is beneficial for enhancing the efficiency and durability of CO2 capture systems (S. Freeman et al., 2010, International Journal of Greenhouse Gas Control).
Catalysis and Chemical Synthesis
Piperazine has been identified as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium, highlighting its role in facilitating efficient and environmentally friendly chemical reactions (M. Yousefi et al., 2018, Bioorganic chemistry). This finding underscores the potential of piperazine and its derivatives in pharmaceutical chemistry and the synthesis of complex organic compounds.
Pharmacological Research
Research has also extended into the pharmacological domain, where derivatives of piperazine have been synthesized and tested for various biological activities. For instance, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety have displayed notable antiarrhythmic and antihypertensive activities, suggesting their potential in developing new therapeutic agents (Barbara Malawska et al., 2002, European journal of medicinal chemistry).
properties
IUPAC Name |
2-amino-3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-16(14-15-6-2-1-3-7-15)18(23)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9,16H,10-14,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCLHNIDOOQBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one |
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